molecular formula C28H38O9 B14792774 2-hydroxy-4-methoxy-6-(2-oxoheptyl)benzoic acid;4-hydroxy-2-methoxy-6-pentylbenzoic acid

2-hydroxy-4-methoxy-6-(2-oxoheptyl)benzoic acid;4-hydroxy-2-methoxy-6-pentylbenzoic acid

Cat. No.: B14792774
M. Wt: 518.6 g/mol
InChI Key: MYZMEYZFJBETPB-UHFFFAOYSA-N
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Description

2-hydroxy-4-methoxy-6-(2-oxoheptyl)benzoic acid and 4-hydroxy-2-methoxy-6-pentylbenzoic acid are organic compounds that belong to the class of benzoic acids. These compounds are characterized by the presence of hydroxy and methoxy groups attached to the benzene ring, along with additional functional groups that contribute to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-4-methoxy-6-(2-oxoheptyl)benzoic acid typically involves the introduction of the 2-oxoheptyl group to the benzoic acid core. This can be achieved through a series of reactions including esterification, hydrolysis, and oxidation. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

For 4-hydroxy-2-methoxy-6-pentylbenzoic acid, the synthetic route may involve the alkylation of a hydroxybenzoic acid derivative with a pentyl group. This process can be facilitated by using reagents such as alkyl halides and bases under controlled conditions.

Industrial Production Methods

Industrial production of these compounds may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques such as crystallization and chromatography is essential to obtain the compounds in their pure form.

Chemical Reactions Analysis

Types of Reactions

Both 2-hydroxy-4-methoxy-6-(2-oxoheptyl)benzoic acid and 4-hydroxy-2-methoxy-6-pentylbenzoic acid can undergo various chemical reactions including:

    Oxidation: These compounds can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The hydroxy and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 2-hydroxy-4-methoxy-6-(2-oxoheptyl)benzoic acid can yield quinones, while reduction can produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, these compounds are used as intermediates in the synthesis of more complex molecules. They serve as building blocks for the development of pharmaceuticals, agrochemicals, and other specialty chemicals.

Biology

In biological research, these compounds are studied for their potential biological activities. For instance, 2-hydroxy-4-methoxybenzoic acid has been investigated for its hepatoprotective and antioxidant properties .

Medicine

In medicine, derivatives of these compounds are explored for their therapeutic potential. They may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making them valuable candidates for drug development.

Industry

In the industrial sector, these compounds are used in the formulation of various products including cosmetics, food additives, and polymers. Their unique chemical properties make them suitable for a wide range of applications.

Mechanism of Action

The mechanism of action of these compounds involves their interaction with specific molecular targets and pathways. For example, 2-hydroxy-4-methoxybenzoic acid exerts its hepatoprotective effects by modulating the activity of enzymes involved in oxidative stress and inflammation . It can inhibit the production of pro-inflammatory cytokines and enhance the activity of antioxidant enzymes, thereby protecting liver cells from damage.

Comparison with Similar Compounds

Similar Compounds

    4-methoxysalicylic acid: Similar in structure but lacks the additional alkyl group.

    2-hydroxy-5-methoxybenzoic acid: Differing in the position of the methoxy group.

    4-hydroxy-2-methylbenzoic acid: Contains a methyl group instead of a pentyl group.

Uniqueness

The uniqueness of 2-hydroxy-4-methoxy-6-(2-oxoheptyl)benzoic acid and 4-hydroxy-2-methoxy-6-pentylbenzoic acid lies in their specific functional groups and alkyl chains, which confer distinct chemical and biological properties. These structural differences can influence their reactivity, solubility, and interaction with biological targets, making them valuable for various applications.

Properties

Molecular Formula

C28H38O9

Molecular Weight

518.6 g/mol

IUPAC Name

2-hydroxy-4-methoxy-6-(2-oxoheptyl)benzoic acid;4-hydroxy-2-methoxy-6-pentylbenzoic acid

InChI

InChI=1S/C15H20O5.C13H18O4/c1-3-4-5-6-11(16)7-10-8-12(20-2)9-13(17)14(10)15(18)19;1-3-4-5-6-9-7-10(14)8-11(17-2)12(9)13(15)16/h8-9,17H,3-7H2,1-2H3,(H,18,19);7-8,14H,3-6H2,1-2H3,(H,15,16)

InChI Key

MYZMEYZFJBETPB-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=C(C(=CC(=C1)O)OC)C(=O)O.CCCCCC(=O)CC1=C(C(=CC(=C1)OC)O)C(=O)O

Origin of Product

United States

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